molecular formula C21H22BrFN4O2 B122179 N-Désméthyl vandetanib CAS No. 338992-12-4

N-Désméthyl vandetanib

Numéro de catalogue: B122179
Numéro CAS: 338992-12-4
Poids moléculaire: 461.3 g/mol
Clé InChI: HTCPERSEGREUFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Desmethyl vandetanib belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. N-Desmethyl vandetanib is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethyl vandetanib has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desmethyl vandetanib is primarily located in the cytoplasm and membrane (predicted from logP).

Applications De Recherche Scientifique

Pharmacological Properties

N-Desmethyl vandetanib exhibits pharmacological properties similar to its parent compound, vandetanib. It acts primarily as an inhibitor of multiple receptor tyrosine kinases, including:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • RET proto-oncogene

These targets are crucial in pathways associated with tumor growth and angiogenesis. The inhibition of these pathways leads to reduced tumor proliferation and vascularization, which is beneficial in treating various cancers.

Medullary Thyroid Cancer (MTC)

NDM-VTB has shown promising results in clinical settings, particularly for patients with advanced MTC. Clinical trials have demonstrated that vandetanib significantly improves progression-free survival in patients with unresectable or metastatic MTC:

  • In a study involving 30 patients with hereditary MTC, 20% had a confirmed partial response, while 53% experienced stable disease lasting at least 24 weeks .
  • Another trial indicated a median progression-free survival of 30.5 months for patients treated with vandetanib compared to 19.3 months for those receiving placebo .

Pediatric Applications

Recent studies have highlighted the efficacy of NDM-VTB in pediatric populations. A notable case involved a child with advanced MTC associated with MEN2B who showed significant tumor reduction after treatment with vandetanib, allowing for subsequent surgical intervention .

Case Study Overview

Case StudyPatient DemographicsTreatmentOutcome
Pediatric MTCChild with MEN2BVandetanibSignificant tumor reduction; surgery possible after treatment
Adult MTC30 patients with hereditary MTCVandetanib 300 mg/day20% partial response; 53% stable disease for ≥24 weeks

These case studies underline the potential of NDM-VTB as an effective treatment option in both adult and pediatric populations suffering from aggressive forms of thyroid cancer.

Mécanisme D'action

Target of Action

N-Desmethyl Vandetanib, a metabolite of Vandetanib, primarily targets the tyrosine kinases of the VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor), and RET (REarranged during Transfection) families . These receptors play crucial roles in tumor angiogenesis and cell proliferation .

Mode of Action

N-Desmethyl Vandetanib acts as a potent and selective inhibitor of its target tyrosine kinases . By inhibiting these kinases, it blocks intracellular signaling, angiogenesis, and cellular proliferation .

Biochemical Pathways

The inhibition of VEGFR, EGFR, and RET tyrosine kinases disrupts the VEGFR- and EGFR-dependent signaling pathways, which are clinically validated pathways in cancer, including non-small-cell lung cancer . RET activity is particularly important in some types of thyroid cancer .

Pharmacokinetics

N-Desmethyl Vandetanib is primarily produced by the CYP3A4 enzyme and is detected in plasma, urine, and feces . It has a slow absorption rate with a time to peak of 6 hours . The elimination half-life is approximately 19 days , indicating a slow elimination process.

Result of Action

The inhibition of the targeted tyrosine kinases by N-Desmethyl Vandetanib leads to a disruption in tumor angiogenesis and cell proliferation . This results in a significant clinical benefit, including an improvement in progression-free survival .

Action Environment

The action of N-Desmethyl Vandetanib can be influenced by various environmental factors. For instance, the presence of other drugs known to prolong the QT interval can increase the risk of QT prolongation, a known adverse event associated with Vandetanib . Additionally, Vandetanib’s bioavailability can be affected by the patient’s renal function, with increased exposure observed in subjects with moderate and severe renal impairment .

Analyse Biochimique

Biochemical Properties

N-Desmethyl Vandetanib interacts with various enzymes and proteins. It is primarily produced by the enzyme CYP3A4 . It also interacts with VEGFRs (KDR and Flt-1), EGFR, and basic fibroblast growth factor receptor, inhibiting their activity .

Cellular Effects

N-Desmethyl Vandetanib has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of VEGFRs, EGFR, and basic fibroblast growth factor receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of N-Desmethyl Vandetanib involves binding interactions with biomolecules and changes in gene expression. It binds to and inhibits the activity of VEGFRs, EGFR, and basic fibroblast growth factor receptor . This can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desmethyl Vandetanib can change over time. It has been detected in plasma, urine, and feces, indicating its stability and degradation over time

Metabolic Pathways

N-Desmethyl Vandetanib is involved in metabolic pathways mediated by the enzyme CYP3A4 . It may also interact with other enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its detection in plasma, urine, and feces, it is likely that it is transported and distributed within the body .

Activité Biologique

N-Desmethyl vandetanib (NDM-Van) is a significant metabolite of vandetanib, a multi-targeted tyrosine kinase inhibitor (TKI) primarily used in the treatment of certain types of thyroid cancer and non-small cell lung cancer. This article explores the biological activity of N-desmethyl vandetanib, including its pharmacological properties, mechanisms of action, and clinical implications.

1. Pharmacological Profile

N-desmethyl vandetanib exhibits pharmacological activities similar to its parent compound, vandetanib. Both compounds act as inhibitors of multiple receptor tyrosine kinases, including:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Ret Proto-Oncogene (RET)

The potency of NDM-Van against these targets is comparable to that of vandetanib itself.

Table 1: IC50 Values for Vandetanib and N-Desmethyl Vandetanib

TargetVandetanib IC50 (μM)N-Desmethyl Vandetanib IC50 (μM)
EGFR0.020 - 0.50Similar
VEGFR-20.03 - 0.09Similar
RETNot specifiedNot specified
VEGFR-30.1 - 0.3Not specified

Source:

N-desmethyl vandetanib is formed through the metabolic action of cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in the oxidative metabolism of various drugs. The formation of this metabolite is significant because it retains similar inhibitory effects on key signaling pathways involved in tumor growth and angiogenesis.

Key Mechanisms:

  • Inhibition of Angiogenesis: NDM-Van inhibits VEGF-induced endothelial cell proliferation and migration, thereby reducing blood vessel formation.
  • Tumor Growth Inhibition: It suppresses tumor growth in various preclinical models, including xenografts of human colon cancer cells.

3. In Vitro Studies

In vitro studies have demonstrated that N-desmethyl vandetanib effectively inhibits cell proliferation and promotes apoptosis in cancer cell lines dependent on EGFR and RET signaling pathways.

Case Study: Angiogenesis Assay

In an angiogenesis assay using human umbilical vein endothelial cells (HUVEC), NDM-Van reduced vascular tubule growth significantly at concentrations similar to those effective for its parent compound.

4. In Vivo Efficacy

Animal studies have shown that N-desmethyl vandetanib effectively reduces tumor size and inhibits angiogenesis in vivo. For instance:

  • In murine models with human colon cancer xenografts, NDM-Van demonstrated a dose-dependent reduction in tumor growth.
  • A study indicated that doses ranging from 12.5 to 50 mg/kg/day significantly inhibited VEGF-dependent neovascularization.

5. Clinical Implications

Clinical data regarding the efficacy and safety profile of N-desmethyl vandetanib are still emerging. However, studies indicate that:

  • Patients receiving vandetanib show similar outcomes with respect to progression-free survival when considering the contribution of its active metabolite.
  • Adverse effects associated with NDM-Van include QT prolongation, although it appears to be less severe compared to the parent compound.

Table 2: Clinical Outcomes with Vandetanib Treatment

ParameterVandetanib Group (%)Placebo Group (%)
Progression-Free Survival at 12 Months8363
Overall Response Rate4513
Disease Control Rate8771

Source:

6. Conclusion

N-desmethyl vandetanib represents a crucial component of the pharmacological activity associated with vandetanib therapy. Its ability to inhibit key signaling pathways involved in cancer progression and angiogenesis underscores its potential as an effective therapeutic agent in oncology. Ongoing research is essential to fully elucidate its clinical efficacy and safety profile.

Propriétés

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCPERSEGREUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416177
Record name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338992-12-4
Record name N-Desmethyl vandetanib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338992124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL VANDETANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I43R5TNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

TFA (3 ml) was added to a suspension of 4-(4-bromo-2-fluoroanilino)-7-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-6-methoxyquinazoline (673 mg, 1.2 mmol) in methylene chloride (10 ml). After stirring for 1 hour at ambient temperature, the volatiles were removed under vacuum. The residue was triturated with a mixture of water/ether. The organic layer was separated. The aqueous layer was washed again with ether. The aqueous layer was adjusted to pH10 with 2N aqueous sodium hydroxide. The aqueous layer was extracted with methylene chloride. The organic layer was dried (MgSO4) and the solvent was removed under vacuum. The solid was triturated with a mixture ether/petroleum ether (1/1), filtered, washed with ether and dried under vacuum to give 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazoline (390 mg, 70.5%).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl vandetanib
Reactant of Route 2
Reactant of Route 2
N-Desmethyl vandetanib
Reactant of Route 3
Reactant of Route 3
N-Desmethyl vandetanib
Reactant of Route 4
Reactant of Route 4
N-Desmethyl vandetanib
Reactant of Route 5
Reactant of Route 5
N-Desmethyl vandetanib
Reactant of Route 6
Reactant of Route 6
N-Desmethyl vandetanib
Customer
Q & A

Q1: The research mentions N-Desmethyl Vandetanib as a major metabolite of Vandetanib. How does the presence of this metabolite in liver tissue compare to Vandetanib itself after Vandetanib-eluting Radiopaque Beads (VERB) administration?

A1: The study found that both Vandetanib and its metabolite, N-Desmethyl Vandetanib, were present in the treated liver sections of swine 30 days after VERB administration. The levels of both compounds were above the in vitro IC50 for biological effectiveness []. This suggests that N-Desmethyl Vandetanib may also contribute to the therapeutic effect of VERB, although further research is needed to confirm its specific activity. At 90 days post-administration, both Vandetanib and N-Desmethyl Vandetanib were still detectable in the treated liver tissue, but near or below the limit of quantification in untreated sections []. This finding highlights the sustained release capability of VERB and the persistence of both Vandetanib and its metabolite in the targeted tissue.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.